molecular formula C19H26N2OS B2523887 cyclohexyl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851804-26-7

cyclohexyl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2523887
CAS No.: 851804-26-7
M. Wt: 330.49
InChI Key: HLCXKPPJOJSDFI-UHFFFAOYSA-N
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Description

The compound cyclohexyl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone features a 4,5-dihydroimidazole core substituted with a thioether group (2-((2,5-dimethylbenzyl)thio)) and a cyclohexyl ketone moiety. The 4,5-dihydroimidazole ring imparts partial saturation, enhancing conformational flexibility compared to fully aromatic imidazoles, which may influence binding interactions in biological systems . The 2,5-dimethylbenzylthio group contributes steric bulk and lipophilicity, while the cyclohexyl ketone provides a rigid hydrophobic domain.

Properties

IUPAC Name

cyclohexyl-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2OS/c1-14-8-9-15(2)17(12-14)13-23-19-20-10-11-21(19)18(22)16-6-4-3-5-7-16/h8-9,12,16H,3-7,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCXKPPJOJSDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps, starting with the preparation of the imidazole ring. One common method for synthesizing imidazoles is the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines . The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, could be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

Cyclohexyl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of cyclohexyl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The thioether group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Imidazole Derivatives

Compound Name Substituents Molecular Weight (g/mol) Synthesis Yield Key Biological Activity Reference
Target Compound: Cyclohexyl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone 2-(2,5-dimethylbenzylthio), cyclohexyl ketone ~385.5 (estimated) Not reported Hypothesized antimicrobial
Piperidin-1-yl(cis-2,4,5-tris(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-1-yl)methanone (2c) 2,4,5-tris(4-methoxyphenyl), piperidinyl ketone 603.7 (calculated) 42% p53-MDM2 interaction inhibitor
(5-Bromo-2-furyl)-[2-[(3-fluorobenzyl)thio]-4,5-dihydro-1H-imidazol-1-yl]methanone 2-(3-fluorobenzylthio), 5-bromo-2-furyl ketone 407.3 (exact mass) Not reported Not reported
2-(Benzylthio)-4,5-diphenyl-1H-imidazole (2a-g series) 2-benzylthio, 4,5-diphenyl ~372.5 (average) 40–75% Antibacterial (Gram-positive)

Key Observations:

  • Substituent Flexibility vs. Activity: The target compound’s cyclohexyl group offers greater rigidity than the piperidinyl group in 2c , which may influence binding pocket compatibility.
  • Antimicrobial Potential: The 2-benzylthio-4,5-diphenylimidazoles (e.g., 2a-g) exhibit Gram-positive antibacterial activity , suggesting the target compound’s thioether and hydrophobic groups may confer similar properties.
2.3 Pharmacological and Physicochemical Properties
  • Bioactivity : While the target compound’s activity is unconfirmed, structurally related 2-benzylthioimidazoles in inhibit bacterial growth at MIC values of 4–16 µg/mL, suggesting a plausible starting point for evaluation.
  • Thermodynamic Stability : The 4,5-dihydroimidazole core may confer greater metabolic stability than fully aromatic derivatives, as partial saturation reduces susceptibility to oxidative degradation .

Biological Activity

Cyclohexyl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, also known by its CAS number 301177-43-5, is a compound of significant interest due to its potential biological activities. This article focuses on various aspects of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H23N3OS
  • Molecular Weight : 353.48 g/mol
  • Chemical Classification : Imidazole derivative

The compound features a cyclohexyl group and a thioether linkage to a substituted imidazole, which may contribute to its biological properties.

1. Antiviral Activity

Research has indicated that imidazole derivatives exhibit promising antiviral properties. For instance, compounds similar to this compound have been shown to inhibit viral replication in vitro. A study highlighted that certain imidazole derivatives demonstrated effective inhibition against the dengue virus (DENV) and yellow fever virus (YFV), with EC50 values in the micromolar range .

CompoundVirusEC50 (μM)
Compound ADENV1.85
Compound BYFV0.35

2. Neuropeptide Y Y5-Receptor Antagonism

The compound's structural similarity to neuropeptide Y (NPY) receptor antagonists suggests potential applications in obesity treatment. Studies have shown that modifications in the imidazole ring can enhance receptor affinity and selectivity. For example, derivatives with cyclohexyl substitutions have displayed improved pharmacokinetic profiles and reduced off-target effects on hERG potassium channels .

CompoundReceptorKi (nM)
Compound CY53
Compound DhERG6% inhibition at 3 μM

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Viral Proteins : Similar compounds have been shown to inhibit viral polymerases and proteases, disrupting viral replication cycles.
  • Receptor Modulation : By antagonizing neuropeptide receptors, the compound may modulate appetite regulation pathways.

Study 1: Antiviral Efficacy

A recent study evaluated the antiviral efficacy of various imidazole derivatives against DENV and YFV. The results indicated that some derivatives exhibited significant antiviral activity with low cytotoxicity in human cell lines .

Study 2: Obesity Treatment Potential

Another investigation focused on the design of small molecule antagonists targeting the NPY Y5 receptor. The findings revealed that compounds with a cyclohexyl moiety showed enhanced potency and selectivity compared to earlier imidazole derivatives .

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